![molecular formula C14H14N4O5S B2404370 [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-methyl-3-nitrobenzoate CAS No. 877643-13-5](/img/structure/B2404370.png)
[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-methyl-3-nitrobenzoate
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Overview
Description
[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-methyl-3-nitrobenzoate is a complex organic compound with the molecular formula C14H14N4O5S This compound is characterized by its unique structure, which includes a triazine ring, a nitrobenzoate moiety, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-methyl-3-nitrobenzoate typically involves multiple steps. One common method includes the formation of the triazine ring through a cyclization reaction, followed by the introduction of the methylsulfanyl group. The final step involves the esterification of the triazine derivative with 4-methyl-3-nitrobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-methyl-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-methyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-methyl-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazine ring and nitrobenzoate moiety are key structural features that contribute to its activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Oxazoline derivatives
Uniqueness
[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-methyl-3-nitrobenzoate is unique due to its combination of a triazine ring, a nitrobenzoate moiety, and a methylsulfanyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
The compound [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-methyl-3-nitrobenzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be characterized by the following features:
- Molecular Formula : C14H15N3O4S
- Molecular Weight : 321.3516 g/mol
- SMILES Notation : COc1cccc(c1)C(=O)OCn1c(SC)nnc(c1=O)C
This compound contains a triazinone core, which is known for its diverse biological activities. The presence of a methylsulfanyl group and a nitrobenzoate moiety enhances its lipophilicity and potential interactions with biological targets.
Research indicates that compounds with triazine structures often exhibit various modes of action, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Similar triazine derivatives have shown potential in combating bacterial and fungal infections.
- Anticancer Properties : The structural motifs present in the compound suggest possible interactions with cancer cell pathways.
Biological Activity Data
A summary of biological activities associated with similar compounds is presented in the table below:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Amino-1,3-thiazole | Contains sulfur; known for antimicrobial properties | Antimicrobial |
1,2,4-Triazole derivatives | Similar nitrogen heterocycle; used in antifungal agents | Antifungal |
Benzothiazole derivatives | Contains sulfur and nitrogen; potential anticancer activity | Anticancer |
The unique combination of functional groups in This compound may confer distinct biological activities compared to these similar compounds.
Case Studies and Research Findings
Recent studies have employed computational methods such as the Prediction of Activity Spectra for Substances (PASS) to predict the bioactivity of this compound. These studies suggest promising therapeutic avenues:
- Antimicrobial Studies : In vitro assays have demonstrated that derivatives of triazine compounds exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
- Anticancer Research : Preliminary findings indicate that certain triazine derivatives can induce apoptosis in cancer cell lines, suggesting a potential role as anticancer agents.
- Enzyme Interaction Studies : Investigations into enzyme inhibition have shown that triazine derivatives can effectively inhibit key enzymes involved in cancer metabolism.
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-methyl-3-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S/c1-8-4-5-10(6-11(8)18(21)22)13(20)23-7-17-12(19)9(2)15-16-14(17)24-3/h4-6H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKMYJCRHKOWGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCN2C(=O)C(=NN=C2SC)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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